

biological activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B186653

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid**

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.^[1] The introduction of specific substituents, such as a nitro group, can significantly modulate the pharmacological profile of these molecules. This technical guide provides a comprehensive analysis of the potential biological activities of **1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid** (CAS 1873-12-7). Due to the limited direct experimental data on this specific molecule, this document adopts a hypothesis-driven approach. By synthesizing structure-activity relationship (SAR) data from closely related nitro-pyrrole and pyrrole-2-carboxylic acid analogs, we project its potential as an antiproliferative and antimicrobial agent. Furthermore, we provide detailed, field-proven experimental workflows for researchers to systematically investigate these hypothesized activities, from initial screening to preliminary mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrrole derivatives.

Introduction: The Compound in Focus

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring N-methylated at position 1, a nitro group at position 5, and a carboxylic acid at

position 2.

Chemical Structure and Properties:

- Molecular Formula: $C_6H_6N_2O_4$ ^[2]
- Molecular Weight: 170.12 g/mol ^[2]
- CAS Number: 1873-12-7^[3]^[4]
- Appearance: Typically a solid.^[5]

The structure combines three key pharmacophoric elements: the pyrrole-2-carboxylic acid core, the N-methyl group, and the C-5 nitro group. The biological significance of the pyrrole core is vast, present in compounds with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.^[1] The carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions. The electron-withdrawing nitro group at position 5 is expected to significantly impact the electronic properties of the pyrrole ring, influencing both its reactivity and its interaction with biological targets.

Projected Biological Activity Based on Analog Analysis

While direct studies on **1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid** are scarce, a robust body of literature on related structures allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Antiproliferative and Anticancer Potential

The pyrrole scaffold is a cornerstone of many anticancer agents.^[6] The addition of a nitro group has been shown to confer potent antiproliferative activity in various heterocyclic systems.

- Nitro-Pyrrolomycins: Synthetic pyrrolomycins, where halogen atoms on the pyrrole nucleus are replaced with nitro groups, have demonstrated significant antitumoral activity against colon (HCT116) and breast (MCF-7) cancer cell lines.^[7] These studies suggest that the nitro

group can serve as a bioisostere for halogens, maintaining or even enhancing biological activity while potentially offering a different toxicity profile.[7][8]

- **Pyrrole-based Apoptosis Inducers:** Derivatives such as pyrrolo[2,3-d]pyrimidines have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of pro-apoptotic proteins like Bax and Bak and the deactivation of anti-apoptotic proteins like Bcl-2.[6]
- **Other Nitro-Aromatic Agents:** In other heterocyclic families, such as 5-nitrothiazoles, sulfone derivatives have shown promising and selective in vitro antiproliferative activity against hepatocellular carcinoma (HepG2) cells.[9]

Hypothesis: The presence of the C-5 nitro group on the pyrrole-2-carboxylic acid scaffold suggests that **1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid** is a strong candidate for investigation as an antiproliferative agent. Its mechanism may involve the induction of apoptosis, similar to other pyrrole-based compounds.

Antimicrobial Activity

Pyrrole derivatives constitute a significant class of antimicrobial agents.[10] The nitro group is also a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), often acting as a prodrug that is activated under the anaerobic or microaerophilic conditions found in many bacterial environments.

- **Antibacterial Nitro-Pyrroles:** The aforementioned nitro-pyrrolomycins displayed improved minimal bactericidal concentrations (MBC) against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Pseudomonas aeruginosa*) pathogens compared to their natural counterparts.[7][8]
- **Pyrrole Carboxamides:** Derivatives of pyrrole-2-carboxylic acid, specifically pyrrole-2-carboxamides, have demonstrated considerable antibacterial activity, particularly against Gram-negative bacteria.[11]
- **Quorum Sensing Inhibition:** Dicarboxylic derivatives of pyrrole have been identified as quorum sensing (QS) inhibitors against *P. aeruginosa*. These compounds can act as antibiotic accelerants, enhancing the efficacy of conventional antibiotics by disrupting bacterial communication and biofilm formation.[10]

Hypothesis: **1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid** likely possesses antimicrobial properties. Its activity could be direct, through mechanisms similar to other nitro-aromatic antibiotics, or indirect, by inhibiting pathways like quorum sensing.

Comparative Activity of Related Pyrrole Derivatives

To provide context for future experiments, the following table summarizes the reported biological activities of structurally related pyrrole and nitro-containing compounds.

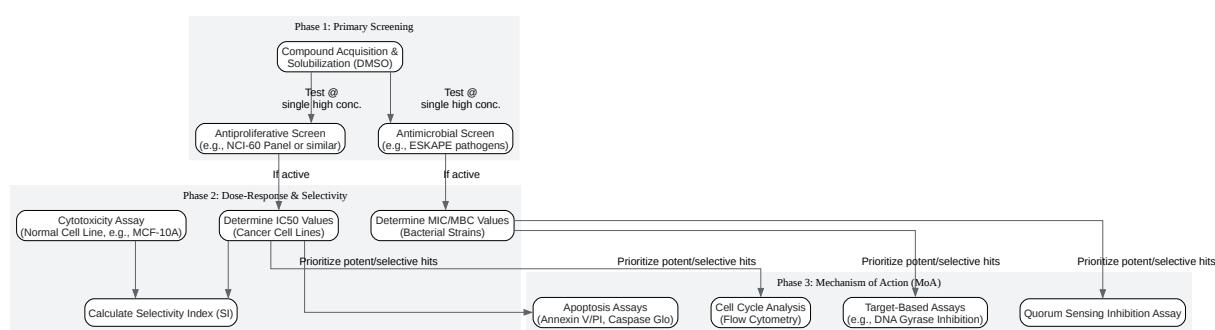
Compound Class/Derivative	Activity Type	Model/Cell Line	Reported Potency (IC ₅₀ or MIC)	Reference
Pyrrolo[2,3-d]pyrimidine derivative 1a	Antiproliferative	A549 (Lung Cancer)	IC ₅₀ = 0.35 μ M	[6]
4-Amino-thienopyrimidine derivative 2	Antiproliferative	MCF-7 (Breast Cancer)	IC ₅₀ = 0.013 μ M	[12]
Pyrrole-2-carboxamide derivative 4i	Antibacterial	Klebsiella pneumoniae	MIC = 1.02 μ g/mL	[11]
Pleuromutilin-pyrrole derivative (PDP)	Antibacterial	MRSA	MIC = 0.008 μ g/mL	[13]
1H-pyrrole-2,5-dicarboxylic acid (PT22)	Biofilm Inhibition	P. aeruginosa	~65% inhibition at 1.00 mg/mL	

Proposed Experimental Workflows

To validate the hypothesized biological activities, the following detailed protocols are provided as a guide for researchers.

Workflow for Biological Screening

The following diagram outlines a logical progression for testing a novel compound like **1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid**.



[Click to download full resolution via product page](#)

Caption: High-level workflow for evaluating the biological activity of a novel chemical entity.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

- Cell Seeding:
 - Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) to ~80% confluency in appropriate media.
 - Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of media.
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a 10 mM stock solution of **1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid** in DMSO.
 - Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.01 μ M to 100 μ M). Ensure the final DMSO concentration is <0.5%.
 - Remove the old media from the cells and add 100 μ L of the media containing the test compound dilutions. Include vehicle control (media with DMSO) and untreated control wells.
 - Incubate for 48-72 hours.
- MTT Addition and Measurement:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Carefully remove the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.

- Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

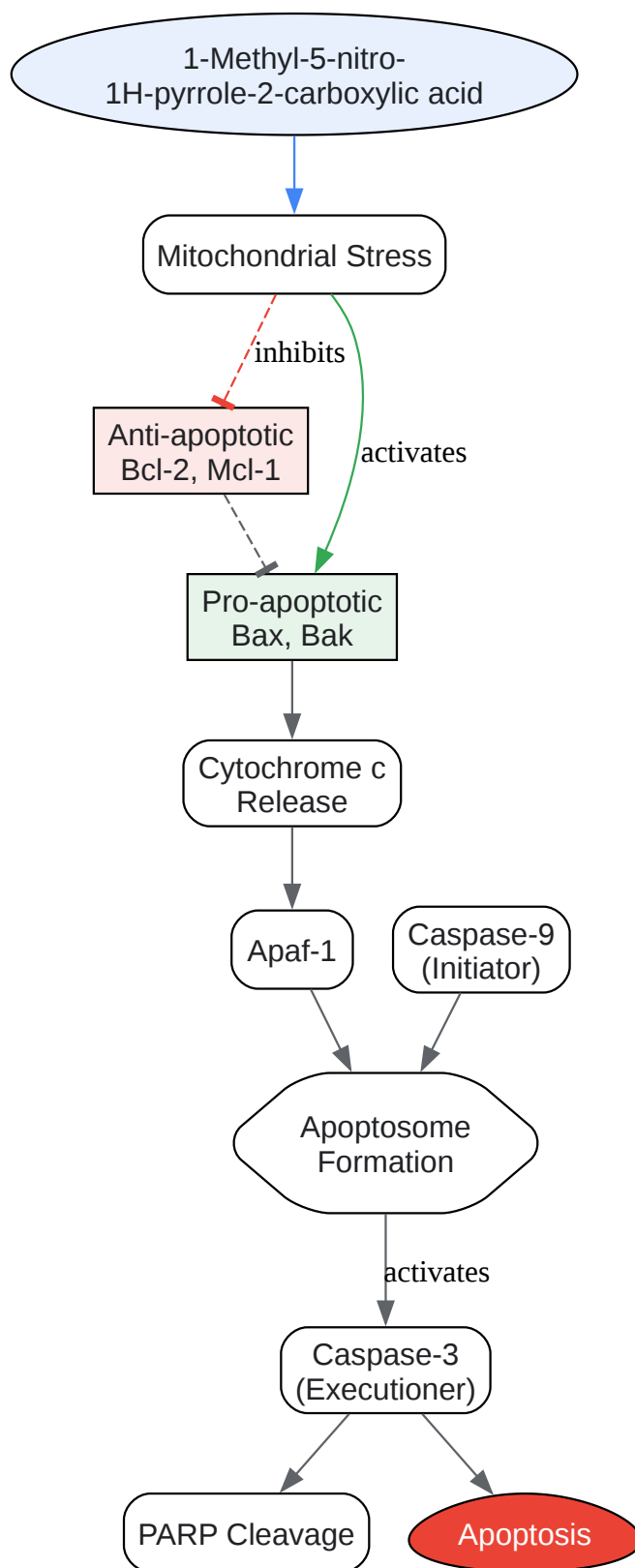
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Inoculum Preparation:
 - Inoculate a single colony of the test bacterium (e.g., *S. aureus*, *E. coli*) into Mueller-Hinton Broth (MHB).
 - Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).
 - Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of $\sim 1.5 \times 10^6$ CFU/mL.
- Compound Dilution:
 - Dispense 50 µL of MHB into each well of a 96-well plate.
 - Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform 2-fold serial dilutions across the plate.
- Inoculation and Incubation:
 - Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final inoculum to $\sim 7.5 \times 10^5$ CFU/mL.
 - Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:

- The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Mechanism of Action: A Visual Hypothesis

Based on the activity of related pyrrole compounds, a plausible mechanism for antiproliferative activity is the induction of the intrinsic apoptotic pathway.



[Click to download full resolution via product page](#)

Caption: Hypothesized induction of the intrinsic apoptosis pathway by the test compound.

Conclusion and Future Directions

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid stands as an unexplored molecule with significant, rationally projected therapeutic potential. The convergence of structure-activity relationships from related nitro-aromatics and bioactive pyrroles strongly suggests that its antiproliferative and antimicrobial activities warrant thorough investigation. The electron-withdrawing nature of the nitro group at a key position on the pyrrole scaffold presents a compelling case for novel biological interactions.

Future research should prioritize the systematic screening workflows outlined in this guide. Should primary screening yield positive results, subsequent efforts should focus on:

- Broad-panel screening against diverse cancer cell lines and a wider range of microbial pathogens, including resistant strains.
- Structure-Activity Relationship (SAR) studies by synthesizing analogs with modifications to the N-methyl, C-2 carboxylate (e.g., esters, amides), and C-5 nitro groups to optimize potency and selectivity.
- In-depth Mechanism of Action (MoA) studies to identify the specific molecular targets responsible for its biological effects.

This document serves as both a foundational analysis and a practical roadmap for researchers poised to unlock the potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. scispace.com [scispace.com]
2. 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]
3. 1873-12-7|1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | 1873-12-7 | BAA87312 [biosynth.com]
- 5. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES... [cymitquimica.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- To cite this document: BenchChem. [biological activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186653#biological-activity-of-1-methyl-5-nitro-1h-pyrrole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com